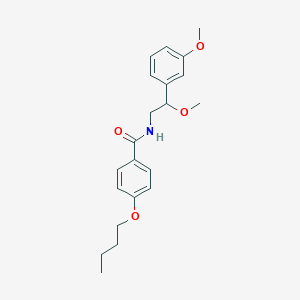
4-butoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, esterification, and amidation reactions. For example, a practical method for synthesizing a structurally related orally active CCR5 antagonist involved esterification followed by a Claisen type reaction and Suzuki−Miyaura reaction, showcasing a typical approach for creating complex benzamide derivatives (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction, IR spectroscopy, and quantum chemical computation. A study on a novel benzamide molecule revealed its crystallization in a triclinic system, with detailed geometric parameters and electronic properties derived from density functional theory (DFT) calculations, highlighting the complex intermolecular interactions and stability of such compounds (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can be diverse, including polymorphic transitions that affect biological activity. For instance, different polymorphic forms of a benzamide analog showed significant differences in their biological activity due to changes in crystal structure formation and interaction energies, which can be induced by factors such as grinding (Shishkina et al., 2022).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline forms, are crucial for their application in various fields. Polymorphism, as demonstrated in studies, can significantly influence these properties, affecting the compound's stability and reactivity (Yanagi et al., 2000).
Aplicaciones Científicas De Investigación
Organogel Formation and Photophysical Properties
Research into perylenetetracarboxylic diimides (PDIs) with various substituents, including those with methoxy groups similar to the compound , has shown their ability to form organogels. These gels exhibit unique photophysical properties, such as fluorescence, which can be influenced by the specific substituents and the solvent used. Such materials have potential applications in the development of novel photonic devices and sensors due to their adjustable optical properties (Wu et al., 2011).
Antimicrobial Activity
A study on 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which share a partial structural resemblance to the compound , revealed antimycobacterial activity against certain mycobacterial species. This suggests potential applications in developing new antimicrobial agents, particularly against mycobacterial infections (Tengler et al., 2013).
Anti-inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which include benzamide structures, have been studied for their anti-inflammatory and analgesic activities. Such research indicates the potential of structurally similar benzamides, including the compound of interest, in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Activity
The electrochemical study of amino-substituted benzamide derivatives, which are structurally related to the compound , revealed their capacity to act as antioxidants by scavenging free radicals. This suggests potential applications in the development of antioxidant therapies or materials (Jovanović et al., 2020).
Dopamine Receptor Ligands
Structural modifications of benzamide derivatives have led to the identification of potent and selective dopamine D(3) receptor ligands. This research area could be relevant for the compound , suggesting potential applications in the study and treatment of neurological disorders (Leopoldo et al., 2002).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling the compound.
Direcciones Futuras
This could involve suggestions for further research on the compound, such as studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
I hope this general information is helpful. For more specific information on “4-butoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide”, I would recommend consulting a chemical database or scientific literature.
Propiedades
IUPAC Name |
4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-4-5-13-26-18-11-9-16(10-12-18)21(23)22-15-20(25-3)17-7-6-8-19(14-17)24-2/h6-12,14,20H,4-5,13,15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULXVJVLEHDWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)
![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)
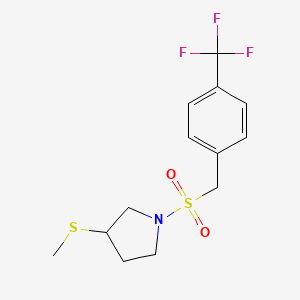
![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)
![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)
![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)
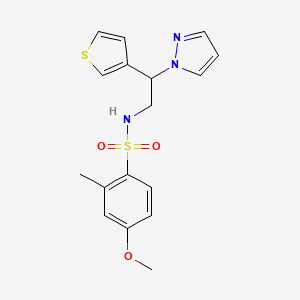
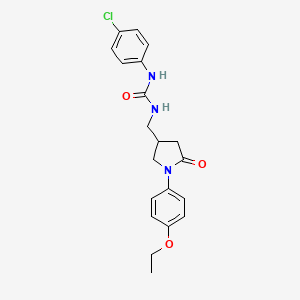
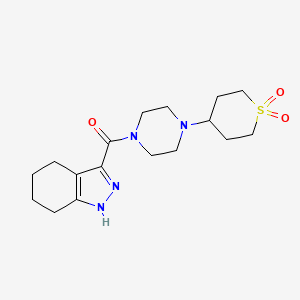
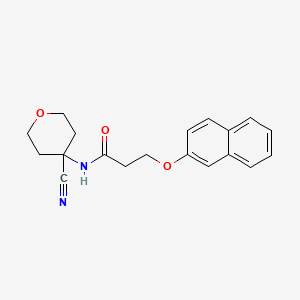
![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)